molecular formula C18H19N3O2S B12125410 5-(3,4-Dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

5-(3,4-Dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B12125410
M. Wt: 341.4 g/mol
InChI Key: FNTRBKUWOGRPRV-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The compound also features a carbothioamide group, which includes a sulfur atom double-bonded to a carbon atom that is also bonded to a nitrogen atom. The presence of methoxy groups on the phenyl ring adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.

    Introduction of the Carbothioamide Group: The next step involves the introduction of the carbothioamide group. This is typically achieved by reacting the pyrazole derivative with a thiocarbamoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbothioamide group, converting it to a thiol or amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Thiols, amines, and reduced pyrazole derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-(3,4-Dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine

In medicine, the compound is investigated for its pharmacological properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: This compound shares the methoxy-substituted phenyl ring but lacks the pyrazole and carbothioamide groups.

    3-Phenyl-4,5-dihydro-1H-pyrazole: This compound contains the pyrazole ring but lacks the methoxy groups and the carbothioamide group.

Uniqueness

5-(3,4-Dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is unique due to the combination of its functional groups. The presence of both methoxy-substituted phenyl rings and the carbothioamide group provides a distinct set of chemical and biological properties that are not found in simpler analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-phenyl-3,4-dihydropyrazole-2-carbothioamide

InChI

InChI=1S/C18H19N3O2S/c1-22-16-9-8-13(10-17(16)23-2)15-11-14(20-21(15)18(19)24)12-6-4-3-5-7-12/h3-10,15H,11H2,1-2H3,(H2,19,24)

InChI Key

FNTRBKUWOGRPRV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=NN2C(=S)N)C3=CC=CC=C3)OC

Origin of Product

United States

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